molecular formula C9H8BrCl2NO B14904433 3-bromo-N-(3,4-dichlorophenyl)propanamide

3-bromo-N-(3,4-dichlorophenyl)propanamide

Cat. No.: B14904433
M. Wt: 296.97 g/mol
InChI Key: DQSHVRCLABBODB-UHFFFAOYSA-N
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Description

3-bromo-N-(3,4-dichlorophenyl)propanamide is an organic compound with the molecular formula C9H8BrCl2NO It is a derivative of propanamide, where the amide nitrogen is substituted with a 3,4-dichlorophenyl group and the alpha carbon is substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3,4-dichlorophenyl)propanamide typically involves the bromination of N-(3,4-dichlorophenyl)propanamide. One common method is to react N-(3,4-dichlorophenyl)propanamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic bromination, where the bromine atom is introduced at the alpha position of the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters, such as temperature, concentration, and reaction time, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3,4-dichlorophenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

    Substitution Reactions: Formation of N-(3,4-dichlorophenyl)propanamide derivatives with different substituents at the alpha position.

    Reduction Reactions: Formation of N-(3,4-dichlorophenyl)propanamine or 3-bromo-N-(3,4-dichlorophenyl)propanol.

    Oxidation Reactions: Formation of 3-bromo-N-(3,4-dichlorophenyl)propanoic acid or other oxidized derivatives.

Scientific Research Applications

3-bromo-N-(3,4-dichlorophenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new compounds with potential pharmaceutical or agrochemical applications.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Potential use in drug development, particularly in designing new therapeutic agents. Its derivatives may exhibit pharmacological activities that can be harnessed for medical treatments.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3,4-dichlorophenyl)propanamide involves its interaction with specific molecular targets. The bromine and dichlorophenyl groups contribute to its reactivity and binding affinity. The compound may inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)propanamide: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    3-chloro-N-(3,4-dichlorophenyl)propanamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    3-bromo-N-(4-methoxyphenyl)propanamide: Substituted with a methoxy group instead of dichlorophenyl, resulting in different chemical and biological properties.

Uniqueness

3-bromo-N-(3,4-dichlorophenyl)propanamide is unique due to the presence of both bromine and dichlorophenyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H8BrCl2NO

Molecular Weight

296.97 g/mol

IUPAC Name

3-bromo-N-(3,4-dichlorophenyl)propanamide

InChI

InChI=1S/C9H8BrCl2NO/c10-4-3-9(14)13-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H,13,14)

InChI Key

DQSHVRCLABBODB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCBr)Cl)Cl

Origin of Product

United States

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